molecular formula C11H15NO5 B6363400 Boc-2-amino-2-furanacetic acid CAS No. 55362-75-9

Boc-2-amino-2-furanacetic acid

Cat. No.: B6363400
CAS No.: 55362-75-9
M. Wt: 241.24 g/mol
InChI Key: SWBITFSIZYXJEV-UHFFFAOYSA-N
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Description

Boc-2-amino-2-furanacetic acid, also known as tert-butoxycarbonylamino-furan-2-yl-acetic acid, is a compound that has garnered significant interest in the fields of organic chemistry and biochemistry. This compound is characterized by the presence of a furan ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.

Mechanism of Action

Target of Action

Boc-2-amino-2-furanacetic acid is a chemical compound that primarily targets amines . The compound is used as a protecting group in organic synthesis . The primary role of this compound is to protect amines during chemical reactions, preventing them from reacting with other substances .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases . This stability allows the Boc group to protect amines during chemical reactions .

Biochemical Pathways

The compound plays a significant role in the synthesis of various biochemical compounds, particularly those involving amines . By protecting amines, the Boc group allows for more controlled and precise chemical reactions .

Pharmacokinetics

The compound’s stability towards most nucleophiles and bases suggests that it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the protection of amines during chemical reactions . This protection allows for more controlled and precise chemical reactions, enabling the synthesis of various biochemical compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound can be added to amines under aqueous conditions . Additionally, the compound’s stability towards most nucleophiles and bases suggests that it can function effectively in a variety of chemical environments .

Preparation Methods

The synthesis of Boc-2-amino-2-furanacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of 2-amino-2-furanacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Comparison with Similar Compounds

Boc-2-amino-2-furanacetic acid can be compared with other Boc-protected amino acids such as Boc-glycine and Boc-alanine. While all these compounds serve as protected amino acids, this compound is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activity .

Similar compounds include:

Properties

IUPAC Name

2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBITFSIZYXJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970701
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55362-75-9
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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